REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:13])([F:12])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11].[N:14]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:21]>O>[ClH:21].[F:2][C:3]([F:12])([F:13])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][NH2:14] |f:2.3,4.5.6,8.9|
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Name
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|
Quantity
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1.6 L
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
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FC(OC1=C(C=CC=C1)N)(F)F
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Name
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|
Quantity
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160 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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82 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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1020 g
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Type
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reactant
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Smiles
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O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
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3.2 L
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Type
|
reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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160 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is stirred for 20 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is cooled to −5° C
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Type
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CUSTOM
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Details
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the internal temperature below 0° C
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Type
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TEMPERATURE
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Details
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The mixture is cooled to −5° C.
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Type
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CUSTOM
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Details
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the internal temperature below 0° C
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Type
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TEMPERATURE
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Details
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The mixture is warmed to room temperature
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Type
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STIRRING
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Details
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is stirred for 3 h
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Duration
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3 h
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed with 6 N HCl (3 L)
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Type
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CUSTOM
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Details
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to obtain a yellow solid
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Type
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DRY_WITH_MATERIAL
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Details
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that is dried under vacuum overnight The title compound (115.8 g, 54%)
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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is obtained pink-brown solid
|
Reaction Time |
20 min |
Name
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|
Type
|
|
Smiles
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Cl.FC(OC1=C(C=CC=C1)NN)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |